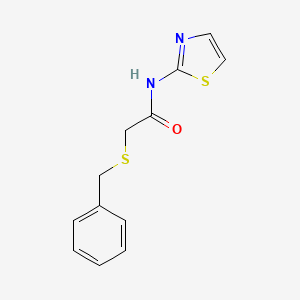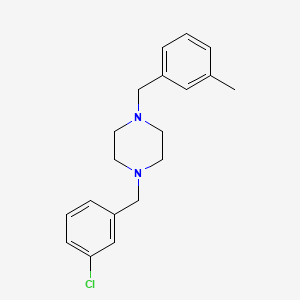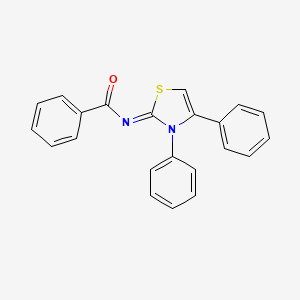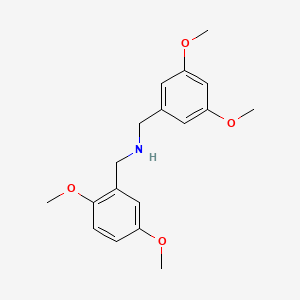![molecular formula C15H19ClN4O2 B5864964 N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea, also known as TBOA, is a chemical compound that has gained attention in scientific research due to its unique properties. TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for regulating the concentration of glutamate in the brain. In
Mécanisme D'action
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea selectively inhibits EAAT1 by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate by EAAT1, leading to an increase in extracellular glutamate concentration. The increase in glutamate concentration can cause excitotoxicity and neuronal damage. This compound has a higher affinity for EAAT1 than other glutamate transporters, making it a potent and selective inhibitor of EAAT1.
Biochemical and physiological effects:
The inhibition of EAAT1 by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the extracellular glutamate concentration, leading to excitotoxicity and neuronal damage. In vivo studies have shown that this compound can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound has also been shown to alter the expression of various genes and proteins involved in glutamate signaling and neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT1, allowing for the specific manipulation of glutamate concentrations in the brain. This compound has been extensively studied in vitro and in vivo, providing a wealth of information on its mechanism of action and effects on neuronal function. However, this compound also has limitations for lab experiments. It is a toxic compound that can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound also has a short half-life in vivo, requiring frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the study of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea. One area of research is the development of more selective and less toxic inhibitors of EAAT1. Another area of research is the investigation of the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury. This compound has also been studied in the context of drug addiction and withdrawal, with promising results. Further research is needed to fully understand the potential therapeutic applications of this compound in neurological disorders.
Méthodes De Synthèse
The synthesis of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form tert-butyl 4-chlorobenzoate. This intermediate is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has been extensively studied in scientific research due to its ability to selectively inhibit EAAT1. EAAT1 is primarily expressed in astrocytes, which are non-neuronal cells in the brain that play a crucial role in maintaining the homeostasis of the extracellular environment. The inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage. This compound has been used in various in vitro and in vivo studies to investigate the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury.
Propriétés
IUPAC Name |
3-tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)18-14(21)20(4)9-12-17-13(19-22-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINFTLPCBBXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)

![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)

![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)


![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)
